(2Z)-3-[N-(4-Propylphenyl)carbamoyl]prop-2-enoic acid (2Z)-3-[N-(4-Propylphenyl)carbamoyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1089327-89-8
VCID: VC0349351
InChI: InChI=1S/C13H15NO3/c1-2-3-10-4-6-11(7-5-10)14-12(15)8-9-13(16)17/h4-9H,2-3H2,1H3,(H,14,15)(H,16,17)/b9-8-
SMILES: CCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Molecular Formula: C13H15NO3
Molecular Weight: 233.26g/mol

(2Z)-3-[N-(4-Propylphenyl)carbamoyl]prop-2-enoic acid

CAS No.: 1089327-89-8

Main Products

VCID: VC0349351

Molecular Formula: C13H15NO3

Molecular Weight: 233.26g/mol

(2Z)-3-[N-(4-Propylphenyl)carbamoyl]prop-2-enoic acid - 1089327-89-8

CAS No. 1089327-89-8
Product Name (2Z)-3-[N-(4-Propylphenyl)carbamoyl]prop-2-enoic acid
Molecular Formula C13H15NO3
Molecular Weight 233.26g/mol
IUPAC Name (Z)-4-oxo-4-(4-propylanilino)but-2-enoic acid
Standard InChI InChI=1S/C13H15NO3/c1-2-3-10-4-6-11(7-5-10)14-12(15)8-9-13(16)17/h4-9H,2-3H2,1H3,(H,14,15)(H,16,17)/b9-8-
Standard InChIKey GLRHIWBWLCLOKE-HJWRWDBZSA-N
Isomeric SMILES CCCC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
SMILES CCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Canonical SMILES CCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
PubChem Compound 1575043
Last Modified Nov 11 2021
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